molecular formula C20H22ClNO3 B243351 N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide

Cat. No. B243351
M. Wt: 359.8 g/mol
InChI Key: RHDUPEGYSFZQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide, commonly known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. CP 47,497 has been used in a variety of studies to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications.

Mechanism of Action

CP 47,497 is a potent agonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of marijuana. CP 47,497 activates the CB1 receptor, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
CP 47,497 has a number of biochemical and physiological effects, including:
1. Activation of the CB1 receptor: CP 47,497 activates the CB1 receptor, leading to a variety of physiological and biochemical effects.
2. Analgesia: CP 47,497 has been shown to have analgesic properties and may be effective in the management of chronic pain.
3. Neuroprotection: CP 47,497 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Anti-inflammatory effects: CP 47,497 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

CP 47,497 has a number of advantages and limitations for use in lab experiments. Some of the key advantages include:
1. Potency: CP 47,497 is a potent agonist of the CB1 receptor, making it useful for investigating the mechanisms of action of cannabinoids.
2. Selectivity: CP 47,497 is highly selective for the CB1 receptor, making it useful for investigating the specific effects of CB1 activation.
3. Stability: CP 47,497 is a stable compound that can be easily synthesized and stored.
Some of the limitations of CP 47,497 for use in lab experiments include:
1. Safety concerns: CP 47,497 is a potent agonist of the CB1 receptor and may have psychoactive effects. Care must be taken to ensure that proper safety protocols are followed.
2. Limited availability: CP 47,497 is a synthetic compound that may be difficult to obtain in large quantities.
3. Complex synthesis: The synthesis of CP 47,497 is complex and requires a high degree of skill and expertise in organic chemistry.

Future Directions

There are a number of future directions for research on CP 47,497 and other synthetic cannabinoids. Some of the key areas of research include:
1. Therapeutic Applications: CP 47,497 has shown promise as a potential treatment for a variety of conditions, including pain, inflammation, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of CP 47,497 and other synthetic cannabinoids.
2. Mechanisms of Action: CP 47,497 is a potent agonist of the CB1 receptor, but its precise mechanisms of action are not fully understood. Further research is needed to investigate the mechanisms of action of CP 47,497 and other synthetic cannabinoids.
3. Safety and Toxicity: The safety and toxicity of CP 47,497 and other synthetic cannabinoids are not fully understood. Further research is needed to investigate the safety and toxicity of these compounds, particularly in long-term use.
Conclusion
CP 47,497 is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor and has been used in a variety of studies to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications. CP 47,497 has a number of advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound and other synthetic cannabinoids.

Synthesis Methods

CP 47,497 is synthesized through a multistep process that involves the reaction of 1-phenylcyclopentanone with 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a strong base. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product. The synthesis of CP 47,497 is complex and requires a high degree of skill and expertise in organic chemistry.

Scientific Research Applications

CP 47,497 has been widely used in scientific research to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications. Some of the key areas of research include:
1. Pain Management: CP 47,497 has been shown to have analgesic properties and may be effective in the management of chronic pain.
2. Neuroprotection: CP 47,497 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: CP 47,497 has been shown to have anti-cancer properties and may be effective in the treatment of various types of cancer.

properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H22ClNO3/c1-24-17-13-16(18(25-2)12-15(17)21)22-19(23)20(10-6-7-11-20)14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,22,23)

InChI Key

RHDUPEGYSFZQOH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)Cl

Origin of Product

United States

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